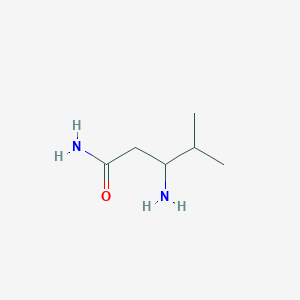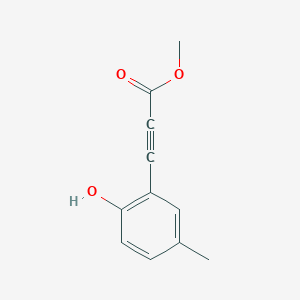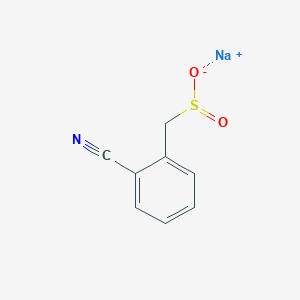
3-Amino-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of pentanamide, featuring an amino group at the third position and a methyl group at the fourth position of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylpentanamide can be achieved through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia, followed by the reduction of the resulting amide. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon and hydrogen gas are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides.
Scientific Research Applications
3-Amino-4-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylpentanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of tumor necrosis factor-alpha converting enzyme, which plays a role in inflammatory responses .
Comparison with Similar Compounds
- 3-Amino-4-methylpyridine
- 4-Methylpentanoic acid
- 3-Amino-4-methylphenylbenzamide
Comparison: 3-Amino-4-methylpentanamide is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the pentanamide backbone. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 3-Amino-4-methylpyridine is an aromatic compound, this compound is an aliphatic compound, leading to differences in their chemical behavior and applications .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
SVDDNCKPGUGLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)


![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)

![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)


